molecular formula C12H14ClN3O6S B14573563 1-[4-(Chloromethanesulfonyl)-2,6-dinitrophenyl]piperidine CAS No. 61508-75-6

1-[4-(Chloromethanesulfonyl)-2,6-dinitrophenyl]piperidine

Cat. No.: B14573563
CAS No.: 61508-75-6
M. Wt: 363.77 g/mol
InChI Key: GRKGQRBYPZAIPQ-UHFFFAOYSA-N
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Description

1-[4-(Chloromethanesulfonyl)-2,6-dinitrophenyl]piperidine is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a chloromethanesulfonyl group and two nitro groups on the phenyl ring

Preparation Methods

The synthesis of 1-[4-(Chloromethanesulfonyl)-2,6-dinitrophenyl]piperidine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the nitration of a suitable phenyl precursor followed by the introduction of the chloromethanesulfonyl group. The final step involves the cyclization to form the piperidine ring. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of specific catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-[4-(Chloromethanesulfonyl)-2,6-dinitrophenyl]piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to different derivatives.

    Substitution: The chloromethanesulfonyl group can be substituted with other nucleophiles, resulting in a variety of substituted products. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[4-(Chloromethanesulfonyl)-2,6-dinitrophenyl]piperidine has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-(Chloromethanesulfonyl)-2,6-dinitrophenyl]piperidine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to alterations in their function. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its potential to inhibit specific enzymes or interfere with cellular processes.

Comparison with Similar Compounds

1-[4-(Chloromethanesulfonyl)-2,6-dinitrophenyl]piperidine can be compared with other piperidine derivatives such as:

    Piperidine: A simpler structure with a wide range of applications in organic synthesis.

    1-[4-(Chloromethanesulfonyl)-2,6-dinitrophenyl]piperazine: Similar in structure but with a piperazine ring, offering different chemical properties and applications.

    2-Chloroethanesulfonyl chloride: Another sulfonyl chloride derivative with distinct reactivity and uses

Properties

CAS No.

61508-75-6

Molecular Formula

C12H14ClN3O6S

Molecular Weight

363.77 g/mol

IUPAC Name

1-[4-(chloromethylsulfonyl)-2,6-dinitrophenyl]piperidine

InChI

InChI=1S/C12H14ClN3O6S/c13-8-23(21,22)9-6-10(15(17)18)12(11(7-9)16(19)20)14-4-2-1-3-5-14/h6-7H,1-5,8H2

InChI Key

GRKGQRBYPZAIPQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2[N+](=O)[O-])S(=O)(=O)CCl)[N+](=O)[O-]

Origin of Product

United States

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